molecular formula C12H8N2O3 B1597340 2-(3-Nitrobenzoyl)pyridine CAS No. 27693-37-4

2-(3-Nitrobenzoyl)pyridine

Cat. No. B1597340
CAS RN: 27693-37-4
M. Wt: 228.2 g/mol
InChI Key: RACXVAZCZWTKRU-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzoyl)pyridine is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.21 . The compound is a beige solid .


Molecular Structure Analysis

The InChI code for 2-(3-Nitrobenzoyl)pyridine is 1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-(3-Nitrobenzoyl)pyridine is a beige solid . It has a molecular weight of 228.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Photochemotherapy

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been studied for its potential use in photochemotherapy . This involves the use of light-sensitive compounds that can cause cell death when exposed to specific wavelengths of light, a method that could be less invasive than traditional treatments.
  • Methods of Application : The compound was subjected to UV irradiation at 312 nm with supercoiled circular plasmid DNA . Some compounds were also subjected to UVA irradiation at 365 nm .
  • Results : Most of the compounds showed a high ability to photocleave DNA at 312 nm, although higher concentrations were required at 365 nm due to their lower UV absorption . The compounds were found to interact with calf-thymus (CT) DNA, indicating potential for use in photochemotherapy .

2. Synthesis of Novel Heterocyclic Compounds

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of novel heterocyclic compounds . These compounds have potential biological activities and could be used in the development of new drugs.
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

3. Chemical Intermediate

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” can be used as a chemical intermediate in the synthesis of other complex organic compounds . It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results : The results or outcomes obtained would depend on the specific reactions and processes in which “2-(3-Nitrobenzoyl)pyridine” is used as an intermediate .

4. Synthesis of Pyrimido[1,2-a]benzimidazoles

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds have potential biological activities and could be used in the development of new drugs .
  • Methods of Application : The compound was used in a series of reactions involving hydrolysis, bromodeoxygenation, and nucleophilic substitution .
  • Results : The synthesized compounds were evaluated for their potential biological activities .

5. Chemical Intermediate

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” can be used as a chemical intermediate in the synthesis of other complex organic compounds . It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results : The results or outcomes obtained would depend on the specific reactions and processes in which “2-(3-Nitrobenzoyl)pyridine” is used as an intermediate .

6. Synthesis of Pyrimido[1,2-a]benzimidazoles

  • Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds have potential biological activities and could be used in the development of new drugs .
  • Methods of Application : The compound was used in a series of reactions involving hydrolysis, bromodeoxygenation, and nucleophilic substitution .
  • Results : The synthesized compounds were evaluated for their potential biological activities .

Future Directions

While specific future directions for 2-(3-Nitrobenzoyl)pyridine are not mentioned in the search results, related compounds such as pyrido[2,3-d]pyrimidines have been studied for their potential in photochemotherapeutic activity . This suggests that 2-(3-Nitrobenzoyl)pyridine and related compounds could be explored further for their potential in medical applications.

properties

IUPAC Name

(3-nitrophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRMONLCDVCAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Nitrobenzoyl)pyridine

CAS RN

27693-37-4
Record name (3-Nitrophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27693-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
DS Kalinowski, Y Yu, PC Sharpe, M Islam… - Journal of medicinal …, 2007 - ACS Publications
Previously, we demonstrated that the potent antiproliferative activity of the di-2-pyridylketone thiosemicarbazone (DpT) series of Fe chelators was due to their ability to induce Fe …
Number of citations: 267 pubs.acs.org
DR Richardson, DS Kalinowski… - Journal of medicinal …, 2009 - ACS Publications
Through systematic structure−activity studies of the 2-benzoylpyridine thiosemicarbazone (HBpT), 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (HNBpT) and dipyridylketone …
Number of citations: 225 pubs.acs.org
AY Lukmantara - 2013 - unsworks.unsw.edu.au
The primary objective of this thesis is to synthesise novel thiosemicarbazone based iron chelators and investigate their anti-proliferative activity against neoplastic cells. Traditionally, …
Number of citations: 3 unsworks.unsw.edu.au
M Islam - 2009 - espace.library.uq.edu.au
Iron is the most abundant trace mineral in the body and an essential element in all living systems. In humans, iron is found at the active site of a number of key proteins involved in …
Number of citations: 0 espace.library.uq.edu.au
VО Graur - Studia Universitatis Moldaviae (Seria Ştiinţe Reale şi …, 2015 - ibn.idsi.md
The paper presents a review of different N (4)-allyl-3-thiosemicarbazones and their coordination compounds described in literature. N (4)-allyl-3-thiosemicarbazide can form …
Number of citations: 6 ibn.idsi.md
AY Lukmantara, DS Kalinowski, N Kumar… - Bioorganic & medicinal …, 2013 - Elsevier
The 2-benzoylpyridine thiosemicarbazone (BpT) chelators demonstrate potent anti-proliferative effects against tumor cells. To understand their structure–activity relationships, BpT …
Number of citations: 57 www.sciencedirect.com
T Hoegberg, B Ulff, AL Renyi… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of the antidepressant agent zimelidine [6,(Z)-3-(4-bromophenyl)-iVJV-dimethyl-3-(3-pyridyl) allylamine], a selective inhibitor of neuronal 5-hydroxytryptamine reuptake, were …
Number of citations: 33 pubs.acs.org
N Moorthy, NM Cerqueira, MJ Ramos… - Recent Pat. Anti …, 2013 - academia.edu
In this review, we discuss the current patents concerning aryl/heteroaryl thiosemicarbazone derivatives as regards to their activities and properties, including coordination (chelation) …
Number of citations: 62 www.academia.edu
Z Debebe, T Ammosova, D Breuer, DB Lovejoy… - Molecular …, 2011 - ASPET
HIV-1 transcription is activated by HIV-1 Tat protein, which recruits cyclin-dependent kinase 9 (CDK9)/cyclin T1 and other host transcriptional coactivators to the HIV-1 promoter. Tat itself …
Number of citations: 81 molpharm.aspetjournals.org
MS Shongwe, SH Al-Rahbi, MA Al-Azani… - Dalton …, 2012 - pubs.rsc.org
The two potentially tridentate and monoprotic Schiff bases acetylpyridine benzoylhydrazone (HL1) and acetylpyridine 4-tert-butylbenzoylhydrazone (HL2) demonstrate remarkable …
Number of citations: 52 pubs.rsc.org

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